molecular formula C9H11BrO2 B1269119 2-(Bromomethyl)-1,4-dimethoxybenzene CAS No. 60732-17-4

2-(Bromomethyl)-1,4-dimethoxybenzene

Cat. No.: B1269119
CAS No.: 60732-17-4
M. Wt: 231.09 g/mol
InChI Key: CZDKYDOSKNCXSM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,4-dimethoxybenzene is an organic compound with the molecular formula C9H11BrO2 It is a derivative of benzene, featuring a bromomethyl group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1,4-dimethoxybenzene typically involves the bromination of 1,4-dimethoxybenzene. One common method is as follows:

    Starting Material: 1,4-dimethoxybenzene.

    Reagent: N-bromosuccinimide (NBS).

    Solvent: Carbon tetrachloride (CCl4).

    Catalyst: Benzoyl peroxide.

    Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-1,4-dimethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1,4-dimethoxybenzene.

Scientific Research Applications

2-(Bromomethyl)-1,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for labeling and tracking purposes.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,4-dimethoxybenzene involves its reactivity with nucleophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the benzene ring.

Comparison with Similar Compounds

    2-(Bromomethyl)-1,4-dimethoxybenzene vs. 2-(Chloromethyl)-1,4-dimethoxybenzene: The bromomethyl derivative is more reactive due to the better leaving group ability of bromine compared to chlorine.

    This compound vs. 2-(Bromomethyl)-1,4-dihydroxybenzene: The methoxy groups in the former compound make it less acidic and more lipophilic compared to the dihydroxy derivative.

Uniqueness: The presence of methoxy groups in this compound enhances its solubility in organic solvents and its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(bromomethyl)-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDKYDOSKNCXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343756
Record name 2-(bromomethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60732-17-4
Record name 2-(bromomethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-1,4-dimethoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Carbon tetrabromide (0.47 g, 1.25 mmol) and triphenylphosphine (0.47 g, 1.25 mmol) were added to a solution of 2,5-dimethoxylbenzylalcohol (0.2 g, 1.19 mmol) in THF (10 ml) at room temperature. The mixture was stirred for two hours to form a precipitate which the preciptate was filtered off. The filtrate was evaprated and the crude product was chromatographed (ethyl acetate and hexane 7:3). The desired compound was isolated as a white solid (0.25 g, 93%).
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
93%

Synthesis routes and methods II

Procedure details

A solution of phosphorous tribromide (5.74 ml, 60.4 mmol) in anhydrous DCM (90 ml) was added over 20 min to a cooled, stirred solution of 2,5-dimethoxybenzyl alcohol (25.0 g, 148.8 mmol) in DCM (180 ml), maintaining the temperature between −5° C. and 0° C. Following the addition, the reaction was stirred at this temperature for a further 20 min. when water (200 ml) was added. After separation of the layers, the organic was washed with water (3×200 ml), dried with magnesium sulfate and evaporated to dryness under reduced pressure. The resulting crude product was crystallised from diethyl ether/heptane to afford 2-bromomethyl-1,4-dimethoxy-benzene (24.2 g, 72%).
Quantity
5.74 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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